molecular formula C15H29NO4 B11775264 tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate CAS No. 374794-97-5

tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B11775264
CAS No.: 374794-97-5
M. Wt: 287.39 g/mol
InChI Key: MMYKMZKZFCIYOP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of Hydroxyethyl and Hydroxypropan-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy groups may form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the hydroxypropan-2-yl group.

    tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate: Lacks the hydroxyethyl group.

Uniqueness

The presence of both hydroxyethyl and hydroxypropan-2-yl groups in tert-Butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate provides unique chemical properties, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

374794-97-5

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29NO4/c1-13(2,3)20-12(18)16-9-6-15(7-10-16,8-11-17)14(4,5)19/h17,19H,6-11H2,1-5H3

InChI Key

MMYKMZKZFCIYOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C(C)(C)O

Origin of Product

United States

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